1,3,5-Triazine-2,4-diamine, 1-(4-(ethylsulfonyl)phenyl)-1,6-dihydro-6,6-dimethyl-
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Overview
Description
1,3,5-Triazine-2,4-diamine, 1-(4-(ethylsulfonyl)phenyl)-1,6-dihydro-6,6-dimethyl- is a complex organic compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring. This particular compound is characterized by the presence of an ethylsulfonyl group attached to a phenyl ring, which is further connected to the triazine core. The compound’s unique structure imparts specific chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, 1-(4-(ethylsulfonyl)phenyl)-1,6-dihydro-6,6-dimethyl- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyanuric chloride with appropriate amines under controlled conditions. The reaction is usually carried out in the presence of a base such as cesium carbonate to facilitate the nucleophilic substitution of chlorine atoms by amine groups . The ethylsulfonyl group can be introduced through a subsequent sulfonation reaction using ethylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process typically includes steps such as mixing, heating, and purification to obtain the desired product with high purity. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4-diamine, 1-(4-(ethylsulfonyl)phenyl)-1,6-dihydro-6,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms in the triazine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions include sulfone derivatives, amine-substituted triazines, and various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
1,3,5-Triazine-2,4-diamine, 1-(4-(ethylsulfonyl)phenyl)-1,6-dihydro-6,6-dimethyl- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties and potential use in drug development.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 1-(4-(ethylsulfonyl)phenyl)-1,6-dihydro-6,6-dimethyl- involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, affecting their function and pathways involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Hexamethylmelamine: Known for its antitumor properties and used clinically to treat various cancers.
2-Amino-4-morpholino-1,3,5-triazine: Exhibits significant biological activity and is used in cancer treatment.
N2-Allyl-6-chloro-N2-methyl-N4-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-1,3,5-triazine-2,4-diamine: Demonstrates potent antiproliferative activity against cancer cells.
Uniqueness
1,3,5-Triazine-2,4-diamine, 1-(4-(ethylsulfonyl)phenyl)-1,6-dihydro-6,6-dimethyl- stands out due to its unique combination of an ethylsulfonyl group and a triazine core, which imparts specific chemical properties and enhances its potential for various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research and industrial applications make it a valuable compound in the field of chemistry and beyond.
Properties
CAS No. |
151648-34-9 |
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Molecular Formula |
C13H19N5O2S |
Molecular Weight |
309.39 g/mol |
IUPAC Name |
1-(4-ethylsulfonylphenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C13H19N5O2S/c1-4-21(19,20)10-7-5-9(6-8-10)18-12(15)16-11(14)17-13(18,2)3/h5-8H,4H2,1-3H3,(H4,14,15,16,17) |
InChI Key |
NQZRQFQJBBBTGR-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)N2C(=NC(=NC2(C)C)N)N |
Origin of Product |
United States |
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